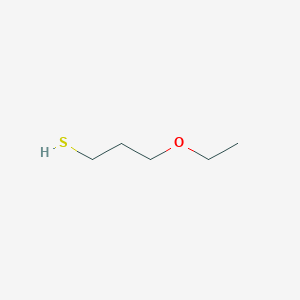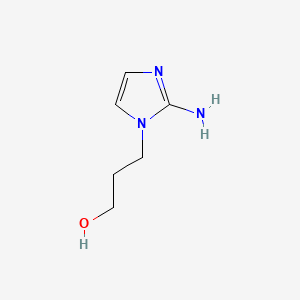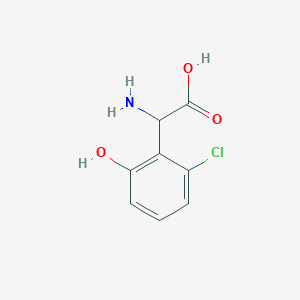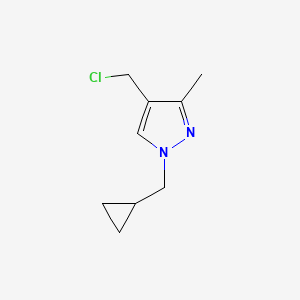
4-(chloromethyl)-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(chloromethyl)-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloromethyl group at position 4, a cyclopropylmethyl group at position 1, and a methyl group at position 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the chloromethyl group: This step involves the chloromethylation of the pyrazole ring, which can be carried out using formaldehyde and hydrochloric acid or other chloromethylating agents.
Attachment of the cyclopropylmethyl group: This can be done through alkylation reactions using cyclopropylmethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
4-(chloromethyl)-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization reactions: The presence of the cyclopropylmethyl group can facilitate cyclization reactions, leading to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced derivatives.
科学研究应用
4-(chloromethyl)-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(chloromethyl)-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the chloromethyl group allows for potential covalent binding to target proteins, while the cyclopropylmethyl and methyl groups may influence its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a cyclopropylmethyl group.
4-(bromomethyl)-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(chloromethyl)-1-(cyclopropylmethyl)-3-ethyl-1H-pyrazole: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-(chloromethyl)-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical properties and potential applications. The presence of the cyclopropylmethyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
属性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
4-(chloromethyl)-1-(cyclopropylmethyl)-3-methylpyrazole |
InChI |
InChI=1S/C9H13ClN2/c1-7-9(4-10)6-12(11-7)5-8-2-3-8/h6,8H,2-5H2,1H3 |
InChI 键 |
SJOMKULHSLLORN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1CCl)CC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




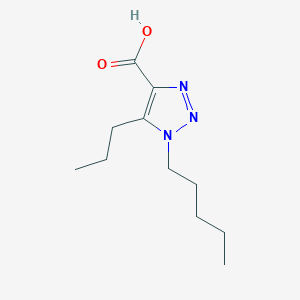
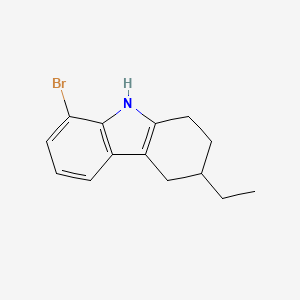
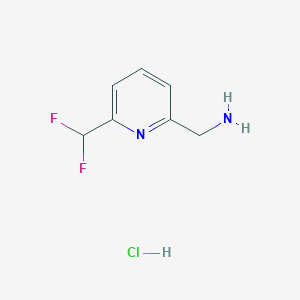
![3-(Chloromethyl)spiro[3.3]heptan-1-one](/img/structure/B13634586.png)
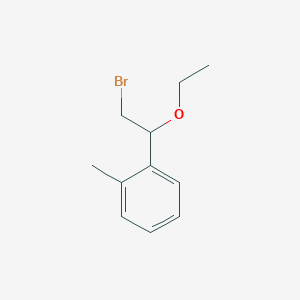
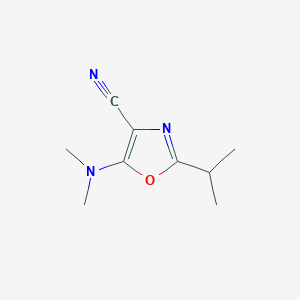
![2,5-Dioxa-8-azaspiro[3.4]octane](/img/structure/B13634592.png)
![2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione](/img/structure/B13634600.png)
